
Benzene, 1,1'-(1-ethyl-1-methyl-1,2-ethanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- is an organic compound with the molecular formula C16H18 It is a derivative of benzene, where two benzene rings are connected by a 1-ethyl-1-methyl-1,2-ethanediyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H6} + \text{R-X} \xrightarrow{\text{AlCl3}} \text{C6H5-R} + \text{HX} ] where R-X represents the alkyl halide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of the alkyl chain can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C). This can lead to the saturation of any double bonds present in the alkyl chain.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Halogenation, nitration, and sulfonation can be achieved using reagents like chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperatures and pressures.
Substitution: Cl2, HNO3, H2SO4, typically under controlled temperatures to prevent overreaction.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules. Studies may focus on its binding affinity to proteins or nucleic acids.
Medicine: Explored for its potential therapeutic properties. Derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- involves its interaction with molecular targets such as enzymes or receptors. The aromatic rings can participate in π-π stacking interactions, while the alkyl chain may engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparaison Avec Des Composés Similaires
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis-
Comparison:
- Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis- : Similar structure but with a different alkyl chain, leading to variations in physical and chemical properties.
- Benzene, 1,1’-(1,2-ethanediyl)bis- : Lacks the ethyl and methyl groups, resulting in different reactivity and applications.
- Benzene, 1,1’-(1,1,2,2-tetramethyl-1,2-ethanediyl)bis- : Contains additional methyl groups, which can influence its steric and electronic properties.
Benzene, 1,1’-(1-ethyl-1-methyl-1,2-ethanediyl)bis- stands out due to its unique alkyl bridge, which imparts distinct physical and chemical characteristics, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
26613-38-7 |
|---|---|
Formule moléculaire |
C17H20 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
(2-methyl-1-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H20/c1-3-17(2,16-12-8-5-9-13-16)14-15-10-6-4-7-11-15/h4-13H,3,14H2,1-2H3 |
Clé InChI |
KGBTVANMWBVNLP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11961592.png)
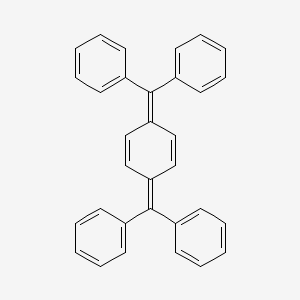

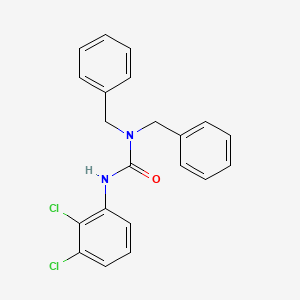
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11961615.png)

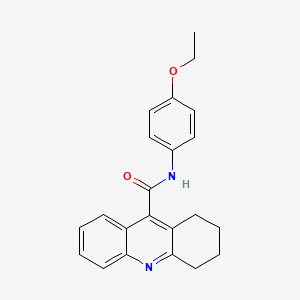
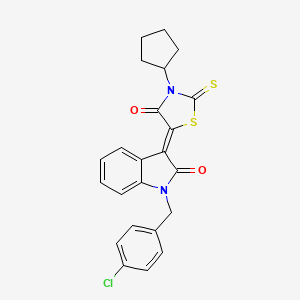
![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11961637.png)
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)

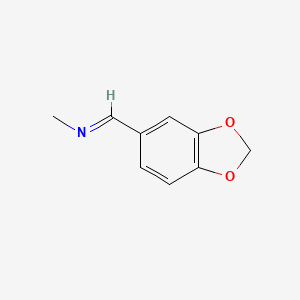
![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)
